1,4-Bis(trimethoxysilyl)benzene

概要

説明

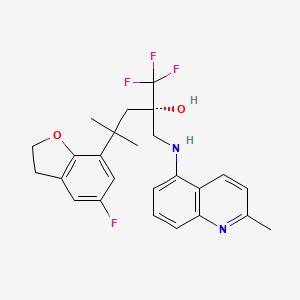

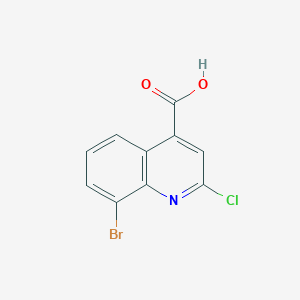

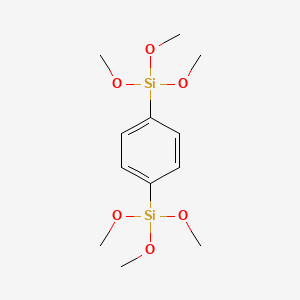

1,4-Bis(trimethoxysilyl)benzene is an organosilicon compound with the molecular formula C12H22O6Si2. It is a bifunctional molecule containing two trimethoxysilyl groups attached to a benzene ring. This compound is primarily used as a precursor in the synthesis of various organosilica materials due to its ability to form strong covalent bonds with silica surfaces.

科学的研究の応用

1,4-Bis(trimethoxysilyl)benzene has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of periodic mesoporous organosilicas (PMOs), which are valuable in catalysis, adsorption, and separation processes.

Biology: Employed in the functionalization of silica nanoparticles for drug delivery systems, where the organosilica coating enhances biocompatibility and stability.

Medicine: Investigated for its potential in developing advanced biomaterials for tissue engineering and regenerative medicine.

Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.

Safety and Hazards

作用機序

Target of Action

1,4-Bis(trimethoxysilyl)benzene, also known as BTEB, is a silicon-based nucleophile . Its primary targets are the cross-linking sites in the synthesis of periodic mesoporous organosilicas (PMOs) . PMOs are a type of material with a wide range of applications due to their unique properties such as high surface area, tunable pore size, and the ability to incorporate various functional groups .

Mode of Action

BTEB is reactive in palladium-catalyzed cross-coupling reactions . In these reactions, BTEB acts as a precursor, contributing silicon and organic groups to the formation of the PMO structure . The trimethoxysilyl groups in BTEB undergo hydrolysis and condensation reactions to form siloxane bonds, which are integral to the PMO structure .

Biochemical Pathways

The primary pathway affected by BTEB is the synthesis of PMOs . The formation of PMOs involves the self-assembly of surfactant micelles with organosilica precursors followed by the removal of the surfactant, resulting in a mesoporous organosilica material . BTEB, as a precursor, plays a crucial role in this process .

Result of Action

The result of BTEB’s action is the formation of PMOs with a periodic, mesoporous structure . These materials have potential applications in various fields, including catalysis, adsorption, and drug delivery .

Action Environment

The action of BTEB can be influenced by various environmental factors. For instance, the pH of the reaction environment can affect the hydrolysis and condensation reactions of the trimethoxysilyl groups . Additionally, the presence of a catalyst, such as palladium, is necessary for BTEB to participate in cross-coupling reactions .

生化学分析

Biochemical Properties

It is known that it is a silicon-based nucleophile and is reactive in Pd-catalyzed cross-coupling reactions . It is extensively used as a precursor in the synthesis of a variety of periodic mesoporous organosilicas (PMOs) .

Molecular Mechanism

It is known to be reactive in Pd-catalyzed cross-coupling reactions

Temporal Effects in Laboratory Settings

It is known that this product is used to improve the dispersibility of modified silica powders into PDMS matrix .

準備方法

Synthetic Routes and Reaction Conditions

1,4-Bis(trimethoxysilyl)benzene can be synthesized through the reaction of 1,4-dibromobenzene with trimethoxysilane in the presence of a palladium catalyst. The reaction typically proceeds as follows:

Starting Materials: 1,4-dibromobenzene and trimethoxysilane.

Catalyst: Palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0).

Solvent: Anhydrous tetrahydrofuran (THF).

Reaction Conditions: The reaction mixture is heated under reflux for several hours, followed by purification through column chromatography.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

化学反応の分析

Types of Reactions

1,4-Bis(trimethoxysilyl)benzene undergoes various chemical reactions, including:

Hydrolysis and Condensation: The trimethoxysilyl groups can hydrolyze in the presence of water, forming silanol groups. These silanol groups can then condense to form siloxane bonds, leading to the formation of organosilica networks.

Cross-Coupling Reactions: The benzene ring can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex organic structures.

Common Reagents and Conditions

-

Hydrolysis and Condensation

Reagents: Water, acid or base catalysts (e.g., hydrochloric acid or sodium hydroxide).

Conditions: Ambient temperature and pressure, with controlled pH to optimize hydrolysis and condensation rates.

-

Cross-Coupling Reactions

Reagents: Organoboron compounds (for Suzuki-Miyaura) or alkenes (for Heck).

Catalysts: Palladium(0) complexes.

Conditions: Anhydrous solvents, inert atmosphere (e.g., nitrogen or argon), and elevated temperatures.

Major Products Formed

Organosilica Networks: Formed through hydrolysis and condensation, these materials exhibit high surface area and porosity, making them useful in various applications.

Complex Organic Structures: Formed through cross-coupling reactions, these structures can be tailored for specific applications in materials science and organic synthesis.

類似化合物との比較

Similar Compounds

1,4-Bis(triethoxysilyl)benzene: Similar to 1,4-bis(trimethoxysilyl)benzene but contains triethoxysilyl groups instead of trimethoxysilyl groups. It is also used as a precursor for organosilica materials.

1,4-Bis(trimethylsilyl)benzene: Contains trimethylsilyl groups, which do not undergo hydrolysis and condensation, making it less suitable for forming organosilica networks.

1,4-Bis(dimethylsilyl)benzene: Contains dimethylsilyl groups, which also have limited hydrolysis and condensation capabilities compared to trimethoxysilyl groups.

Uniqueness

This compound is unique due to its ability to undergo hydrolysis and condensation reactions, leading to the formation of robust organosilica networks. This property makes it particularly valuable in applications requiring high surface area and porosity, such as catalysis and adsorption. Additionally, its bifunctional nature allows for versatile modifications and functionalizations, enhancing its utility in various scientific and industrial applications.

特性

IUPAC Name |

trimethoxy-(4-trimethoxysilylphenyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O6Si2/c1-13-19(14-2,15-3)11-7-9-12(10-8-11)20(16-4,17-5)18-6/h7-10H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRZROVNUPFFNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C1=CC=C(C=C1)[Si](OC)(OC)OC)(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O6Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-[4-(4-formylphenyl)phenyl]phenyl]benzaldehyde](/img/structure/B3068810.png)